molecular formula C2H5Fe+ B14296252 Ethane;iron(2+) CAS No. 111976-13-7

Ethane;iron(2+)

Cat. No.: B14296252
CAS No.: 111976-13-7
M. Wt: 84.91 g/mol
InChI Key: WLGGJWFSIYRQRB-UHFFFAOYSA-N
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Description

The term "Ethane;iron(2+)" refers to iron(II)-based compounds or catalysts involved in ethane activation, transformation, or separation processes. These systems are critical in industrial applications such as catalytic oxidation, dehydrogenation, environmental dechlorination, and gas separation. Iron(II) species often act as active sites in coordination complexes, zeolites, or metal-organic frameworks (MOFs), enabling selective interactions with ethane. Key applications include the production of ethylene, oxygenates, and remediation of chlorinated solvents, with performance metrics dependent on the iron species' oxidation state, ligand environment, and reaction conditions .

Properties

CAS No.

111976-13-7

Molecular Formula

C2H5Fe+

Molecular Weight

84.91 g/mol

IUPAC Name

ethane;iron(2+)

InChI

InChI=1S/C2H5.Fe/c1-2;/h1H2,2H3;/q-1;+2

InChI Key

WLGGJWFSIYRQRB-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane;iron(2+) typically involves the reaction of iron(2+) salts with ethane under specific conditions. One common method is the direct reaction of iron(2+) chloride with ethane in the presence of a suitable solvent and under controlled temperature and pressure conditions . The reaction can be represented as:

FeCl2+C2H6Fe(C2H6)+2HCl\text{FeCl}_2 + \text{C}_2\text{H}_6 \rightarrow \text{Fe(C}_2\text{H}_6\text{)} + 2\text{HCl} FeCl2​+C2​H6​→Fe(C2​H6​)+2HCl

Industrial Production Methods

Industrial production of ethane;iron(2+) often involves large-scale reactors where the reaction conditions are optimized for maximum yield. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethane;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethane;iron(2+) can produce iron(3+) ethane complexes, while substitution reactions can yield a variety of iron-ligand complexes .

Scientific Research Applications

Ethane;iron(2+) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which ethane;iron(2+) exerts its effects involves the coordination of ethane to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Catalytic Oxidation Activity

Iron-based catalysts are compared with other transition metal chlorides in ethane oxidation using H₂O₂ as an oxidant. While iron(III) perchlorate (Fe(ClO₄)₃) exhibits a turnover frequency (TOF) of 23 h⁻¹ and high selectivity for ethylhydroperoxide (88%), osmium(III) chloride (OsCl₃) shows superior activity (TOF = 40.8 h⁻¹) but favors acetaldehyde (64%) . Mechanistically, iron(III) systems generate hydroxyl radicals (•OH) or ferryl ions (Feᴵⱽ=O), whereas OsCl₃ leverages hydroperoxy radicals (•OOH) for ethane activation.

Table 1: Ethane Oxidation Catalysts

Catalyst TOF (h⁻¹) Main Product (Selectivity) Conditions Mechanism
Fe(ClO₄)₃ 23 Ethylhydroperoxide (88%) 27 bar, 25°C, H₂O₂ •OH radical pathway
OsCl₃ 40.8 Acetaldehyde (64%) 30 bar, 90°C, H₂O₂ •OOH radical pathway
HAuCl₄ <6 Not reported 27 bar, 25°C, H₂O₂ Undetermined
Dehydrogenation Catalysts

Indium (In) and gallium (Ga) exchanged zeolites outperform iron-based systems in ethane dehydrogenation. For example, [GaH₂]⁺ sites in Ga-zeolites achieve stepwise C–H activation (rate-determining step, RDS), while In-CHA zeolites operate at 993 K with high ethylene yield .

Table 2: Dehydrogenation Performance

Catalyst Active Site Temperature Main Product RDS
In-CHA(Al-rich) [InH₂]⁺ 993 K Ethylene C–H activation
Ga-zeolite [GaH₂]⁺ 600–800°C Ethylene Alkyl pathway
Fe/B catalyst Fe carbide N/A Inactive N/A
Dechlorination Processes

Zero-valent iron (ZVI) reduces trichloroethylene (TCE) to ethane (70%) and C3–C6 coupling products, whereas palladium (Pd) catalysts yield ethane directly without intermediates. Iron filings produce acetylene via β-elimination, illustrating divergent pathways dependent on metal redox properties .

Table 3: Dechlorination Pathways

Catalyst Main Product Byproducts Mechanism
ZVI Ethane (70%) Ethene, C3–C6 Hydrogenolysis
PdCl₂ Ethane (100%) None Direct reduction
Fe filings Acetylene Chloroethynes β-elimination
Gas Separation Using MOFs

Fe-peroxo sites in Fe₂(O₂)(dobdc) MOFs selectively adsorb ethane over ethylene (99.99% ethylene purity) via strong ethane recognition at ambient conditions . This contrasts with calcium-based UTSA-280 MOFs, which sieve ethylene through ultramicroporous channels .

Table 4: MOF Performance in C₂H₆/C₂H₄ Separation

MOF Selectivity (C₂H₆/C₂H₄) Ethylene Purity Mechanism
Fe₂(O₂)(dobdc) High (>100) 99.99% Fe-peroxo site binding
UTSA-280 (Ca) Moderate ~90% Molecular sieving

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